(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride
Overview
Description
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride and related oxadiazole derivatives are synthesized through various chemical reactions, including polyphosphoric acid condensation and reactions with different carboxylic acids. These compounds are characterized using techniques like FT-IR, DSC, NMR, and mass spectrometry, providing insights into their structural and physical properties (Shimoga et al., 2018).
Antibacterial Activity
Some oxadiazole derivatives exhibit significant antibacterial activity against various pathogens, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests their potential as antibacterial agents, with certain compounds showing notable efficacy in inhibiting bacterial growth (Rai et al., 2010).
Anticancer and Cytotoxic Activity
Oxadiazole derivatives also demonstrate anticancer and cytotoxic activity, with some compounds showing comparable or superior effects to reference drugs like doxorubicin against various cancer cell lines. This indicates their potential in cancer therapy, highlighting the importance of structural modifications in enhancing their biological activity (Ramazani et al., 2014).
Supramolecular Interactions and Crystal Packing
The crystal packing of oxadiazole derivatives reveals the role of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in stabilizing their supramolecular architectures. These interactions contribute to the overall stability of the crystal lattice, offering insights into the solid-state behavior of these compounds (Sharma et al., 2019).
Optical and Electronic Properties
Oxadiazole derivatives possess optical and electronic properties that make them suitable for applications in optoelectronics. Studies on their nonlinear optical behavior suggest potential uses in optical limiting, which is relevant for developing materials with specialized optical functions (Chandrakantha et al., 2011).
Properties
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9;/h1-4,6H,5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQGXXOEPMSDSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NOC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-38-6 | |
Record name | Benzenemethanamine, 4-(1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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